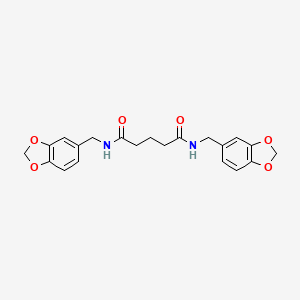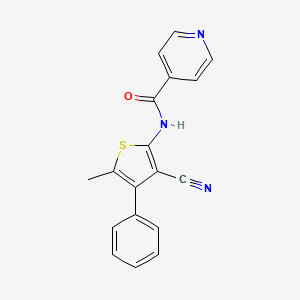
4-hydroxy-2-methyl-N-(2-pyridinylmethyl)-6-quinolinecarboxamide
Vue d'ensemble
Description
4-hydroxy-2-methyl-N-(2-pyridinylmethyl)-6-quinolinecarboxamide, also known as LY294002, is a small molecule inhibitor of phosphoinositide 3-kinases (PI3Ks). It is widely used as a tool compound in scientific research to investigate the role of PI3Ks in various cellular processes.
Mécanisme D'action
Target of Action
The primary target of this compound, also known as Piroxicam , is the enzyme cyclooxygenase (COX) . This enzyme plays a crucial role in the synthesis of prostaglandins, which are key mediators of inflammation and pain in the body .
Mode of Action
Piroxicam exerts its therapeutic effects by reversibly inhibiting cyclooxygenase, thereby reducing the synthesis of prostaglandins in peripheral tissues . This inhibition disrupts the production of prostaglandins, which are responsible for mediating pain, inflammation, and fever .
Biochemical Pathways
By inhibiting the cyclooxygenase enzyme, Piroxicam disrupts the biochemical pathway that leads to the synthesis of prostaglandins . This results in a decrease in the levels of prostaglandins, which in turn reduces inflammation, pain, and fever .
Pharmacokinetics
Piroxicam is rapidly and completely absorbed after oral administration . The time to reach maximum concentration (Tmax) is 3 to 5 hours . The half-life (T1/2) is between 30 to 86 hours, which allows for once-daily dosing . More than 90% of Piroxicam is bound to plasma proteins . It is primarily metabolized in the liver . About 66% of the drug is excreted via the kidneys, and 33% is excreted in the feces .
Result of Action
The inhibition of prostaglandin synthesis by Piroxicam leads to a reduction in inflammation, pain, and fever . This makes it effective in treating conditions like rheumatoid arthritis and osteoarthritis .
Action Environment
The action of Piroxicam can be influenced by various environmental factors. For instance, the presence of food can slow down its absorption . Additionally, in patients with impaired renal function, the half-life of Piroxicam can be prolonged . Therefore, the dosage may need to be adjusted in such patients .
Safety and Hazards
Analyse Biochimique
Biochemical Properties
It is known that this compound has the potential to interact with various enzymes, proteins, and other biomolecules
Cellular Effects
The effects of 2-Methyl-4-oxo-N-(pyridin-2-ylmethyl)-1,4-dihydroquinoline-6-carboxamide on cellular processes are complex and multifaceted. It has been suggested that this compound may influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is thought that this compound may exert its effects at the molecular level through binding interactions with biomolecules, potentially leading to enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Methyl-4-oxo-N-(pyridin-2-ylmethyl)-1,4-dihydroquinoline-6-carboxamide may change over time. This could include changes in the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of 2-Methyl-4-oxo-N-(pyridin-2-ylmethyl)-1,4-dihydroquinoline-6-carboxamide in animal models may vary with different dosages. This could include any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
2-Methyl-4-oxo-N-(pyridin-2-ylmethyl)-1,4-dihydroquinoline-6-carboxamide may be involved in various metabolic pathways. This could include interactions with enzymes or cofactors, and potential effects on metabolic flux or metabolite levels .
Transport and Distribution
This could include interactions with transporters or binding proteins, and potential effects on its localization or accumulation .
Subcellular Localization
This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Propriétés
IUPAC Name |
2-methyl-4-oxo-N-(pyridin-2-ylmethyl)-1H-quinoline-6-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O2/c1-11-8-16(21)14-9-12(5-6-15(14)20-11)17(22)19-10-13-4-2-3-7-18-13/h2-9H,10H2,1H3,(H,19,22)(H,20,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVYCATXDVGSKLN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)C2=C(N1)C=CC(=C2)C(=O)NCC3=CC=CC=N3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-[2-(3-methoxy-4-nitro-1H-pyrazol-1-yl)ethyl]-2-[3-(trifluoromethyl)-5,6-dihydrocyclopenta[c]pyrazol-1(4H)-yl]butanamide](/img/structure/B4761156.png)

![2-({[(3-bromo-4-methoxybenzoyl)amino]carbonothioyl}amino)-4,5-dimethyl-3-thiophenecarboxamide](/img/structure/B4761167.png)
![2-(methylthio)-N-{4-[(1-naphthylamino)sulfonyl]phenyl}benzamide](/img/structure/B4761177.png)

![5-[(2,5-dimethyl-1-phenyl-1H-pyrrol-3-yl)methylene]-1-(4-methylphenyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4761195.png)


![2-methyl-N-{3-[(4-methylphenyl)thio]-5-nitrophenyl}-3-(4-nitro-1H-pyrazol-1-yl)propanamide](/img/structure/B4761225.png)
![2-[(4-fluorophenyl)thio]-N-(4-phenoxyphenyl)acetamide](/img/structure/B4761236.png)
![4-{2-[2-(4-chlorophenoxy)ethoxy]-5-methylbenzylidene}-1-phenyl-3,5-pyrazolidinedione](/img/structure/B4761240.png)
![ethyl 2-({[1-(2,5-dimethylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]carbonyl}amino)benzoate](/img/structure/B4761242.png)
![N-[3-(dimethylamino)propyl]-1-(4-fluorophenyl)methanesulfonamide](/img/structure/B4761246.png)